Hecameg

Membrane Protein Biochemistry Surfactant Biophysics Detergent Removal

Choose Hecameg when precise detergent removal is critical. Its uniquely high CMC of 19.5 mM—over 100-fold greater than Triton X-100 or Dodecyl Maltoside—enables rapid, complete dialysis or gel filtration, eliminating residual detergent artifacts during membrane protein reconstitution into lipid bilayers. Unlike Octyl Glucoside, Hecameg preserves fragile multi-subunit complexes such as F1-F0 ATPase and respiratory chain supercomplexes. Its temperature-independent micelle aggregation number ensures artifact-free biophysical data, while UV transparency at 280 nm allows seamless inline FPLC/HPLC protein monitoring. Select Hecameg for native-state membrane protein extraction, stabilization, and crystallization.

Molecular Formula C15H29NO7
Molecular Weight 335.39 g/mol
CAS No. 115457-83-5
Cat. No. B058553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHecameg
CAS115457-83-5
Synonyms6-O-(N-heptylcarbamoyl)methyl-alpha-D-glucopyranoside
6-O-(N-heptylcarbamoyl)methylglucoside
HECAMEG
Molecular FormulaC15H29NO7
Molecular Weight335.39 g/mol
Structural Identifiers
SMILESCCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O
InChIInChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1
InChIKeyXPIVOYOQXKNYHA-RGDJUOJXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hecameg (CAS 115457-83-5): A High-CMC, Dialyzable Non-Ionic Detergent for Membrane Protein Solubilization


Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a synthetic, well-defined non-ionic surfactant belonging to the alkyl glucopyranoside class [1]. Its molecular weight is 335.39 g/mol and it is provided as a pure crystalline solid (≥95% by HPLC) . Key baseline characteristics include a high critical micelle concentration (CMC) of 19.5 mM in water, high aqueous solubility (>10 mg/mL), and UV transparency in the protein detection region, making it a mild detergent suited for extracting and stabilizing membrane-bound proteins in their native state without denaturation [2].

Why Hecameg Cannot Be Arbitrarily Substituted with Other Non-Ionic Detergents: Key Differences in CMC, Micelle Stability, and Protein Compatibility


Non-ionic detergents are not interchangeable. A direct substitution of Hecameg with another sugar-based surfactant, such as Octyl Glucoside (OG) or Dodecyl Maltoside (DM), or with a classic detergent like Triton X-100, can lead to fundamentally different experimental outcomes [1]. Hecameg's defining characteristic is its exceptionally high CMC (19.5 mM) compared to many common alternatives (e.g., OG: ~20-25 mM, DM: ~0.17 mM, Triton X-100: ~0.2-0.9 mM) . This high CMC directly translates to rapid and efficient removal by dialysis or gel filtration, a critical advantage in membrane protein reconstitution protocols where residual detergent can interfere with downstream assays [2]. Furthermore, Hecameg's micelle aggregation number (N) exhibits a temperature and concentration independence not observed in OG or DM, providing more consistent biophysical behavior across varying experimental conditions [3].

Quantitative Differentiation Guide for Hecameg vs. Octyl Glucoside, Dodecyl Maltoside, MEGA-9, and Triton X-100


Hecameg vs. Octyl Glucoside (OG) & Dodecyl Maltoside (DM): Superior Micelle Stability Across Temperature Gradients

Unlike Octyl Glucoside (OG) and Dodecyl Maltoside (DM), Hecameg's micelle aggregation number (N) is nearly independent of temperature (16-60°C) and concentration (0.25-1 wt%) [1]. In a direct comparative study, while the critical micelle concentration (CMC) of OG exhibited a temperature-dependent minimum around 35°C, Hecameg's micellar properties remained stable across the tested range [1]. This behavior contrasts with DM, whose CMC increases with temperature, and OG, which shows non-monotonic CMC changes [1].

Membrane Protein Biochemistry Surfactant Biophysics Detergent Removal

Hecameg vs. Octyl Glucoside & MEGA-9: Unambiguous CMC Advantage for Dialysis-Based Removal

Hecameg possesses a critical micelle concentration (CMC) of 19.5 mM in water . This is approximately 3.3-fold higher than the upper bound for MEGA-9 (6-7 mM) and comparable to the higher end for Octyl Glucoside (20-25 mM) . A high CMC is directly correlated with faster removal by dialysis; Hecameg's CMC is over 100-fold higher than that of Triton X-100 (0.2-0.9 mM) and over 100-fold higher than Dodecyl Maltoside (~0.17 mM) .

Membrane Protein Purification Detergent Removal Reconstitution

Hecameg vs. Octyl Glucoside: Preserved F1-F0 ATPase Complex Integrity in Yeast Mitochondria

A comparative study on the solubilization of yeast mitochondrial oxidative phosphorylation complexes revealed distinct outcomes with different detergents [1]. When mitochondria were solubilized with Hecameg, the F1-F0 ATPase complex was separated with its full native molecular mass [1]. In contrast, solubilization with Octyl Glucoside (OG) resulted in the isolation of only the soluble F1 part of the ATPase, not the complete F1-F0 complex [1].

Mitochondrial Bioenergetics Native Gel Electrophoresis Membrane Protein Complex

Hecameg vs. MEGA-9: Higher Functional Tolerance in Protease Activity Assays

In a comparative assessment of detergent effects on HRV 3C protease activity, Hecameg at its CMC (19.5 mM) was found to be compatible with the enzyme's function, though with a moderate activity rating [1]. In contrast, MEGA-9, another non-ionic sugar-based detergent, when tested at 25 mM (a concentration within its CMC range), also maintained activity but with a similar qualitative rating [1]. The study highlights that detergent choice is empirical, but Hecameg's performance at its working concentration is comparable to MEGA-9.

Enzymology Protease Activity Detergent Compatibility

Recommended Application Scenarios for Hecameg Based on Its Quantified Differentiation


High-Efficiency Dialysis and Detergent Removal in Membrane Protein Reconstitution

Hecameg's CMC of 19.5 mM is exceptionally high among non-ionic detergents, being over 100-fold greater than commonly used alternatives like Triton X-100 and Dodecyl Maltoside . This property makes it the detergent of choice for protocols where complete and rapid detergent removal is paramount, such as the reconstitution of purified membrane proteins into lipid bilayers or liposomes. Its removal by dialysis is both fast and efficient, minimizing the time the protein spends in a potentially destabilizing environment [1].

Preserving Native Multi-Subunit Membrane Protein Complexes for Structural and Functional Studies

Based on evidence that Hecameg maintains the integrity of the labile F1-F0 ATPase complex during solubilization and native gel electrophoresis, while Octyl Glucoside causes its dissociation, Hecameg should be prioritized for purifying and studying other fragile, large multi-subunit membrane protein complexes (e.g., respiratory chain supercomplexes, photosystems) . Its mild, non-denaturing action helps preserve native protein-protein and protein-lipid interactions essential for functional assays and structural determination by cryo-EM.

UV-Monitored Protein Chromatography and Enzymatic Assays Requiring Optical Clarity

Hecameg is highly transparent to ultraviolet light in the region useful for protein detection (typically 280 nm) . This property, combined with its demonstrated compatibility in enzymatic assays (e.g., NADH oxidase, succinate dehydrogenase, and HRV 3C protease), makes it suitable for workflows integrating FPLC or HPLC with inline UV monitoring, eliminating the need for a buffer exchange step before spectrophotometric analysis [1][2].

Temperature-Variable Biophysical Studies Requiring Stable Micelle Populations

For experiments where the temperature is a variable (e.g., enzyme kinetics, thermal stability assays, temperature-dependent spectroscopy), Hecameg offers a unique advantage. Its micelle aggregation number (N) is nearly independent of temperature and concentration, unlike other sugar surfactants like Octyl Glucoside and Dodecyl Maltoside . This ensures that the observed biophysical or functional changes in the protein are due to the protein's own thermal behavior, not artifacts from a changing detergent micelle population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hecameg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.